1,1,1,3-Tetrachlorooctane
CAS No.: 18088-13-6
Cat. No.: VC21045788
Molecular Formula: C8H14Cl4
Molecular Weight: 252 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18088-13-6 |
|---|---|
| Molecular Formula | C8H14Cl4 |
| Molecular Weight | 252 g/mol |
| IUPAC Name | 1,1,1,3-tetrachlorooctane |
| Standard InChI | InChI=1S/C8H14Cl4/c1-2-3-4-5-7(9)6-8(10,11)12/h7H,2-6H2,1H3 |
| Standard InChI Key | LQGHONGVQHTQDU-UHFFFAOYSA-N |
| SMILES | CCCCCC(CC(Cl)(Cl)Cl)Cl |
| Canonical SMILES | CCCCCC(CC(Cl)(Cl)Cl)Cl |
Introduction
Physical and Chemical Properties
1,1,1,3-tetrachlorobutane (C₄H₆Cl₄) is a chlorinated aliphatic compound with four chlorine atoms positioned at the first and third carbon atoms of the butane chain. It possesses distinct physical and chemical characteristics that make it relevant for various applications.
Basic Properties
The fundamental properties of 1,1,1,3-tetrachlorobutane are summarized in Table 1:
| Property | Value |
|---|---|
| Chemical Formula | C₄H₆Cl₄ |
| Molecular Weight | 195.90200 g/mol |
| CAS Number | 13275-19-9 |
| Appearance | Colorless liquid |
| Density | 1.394 g/cm³ |
| Boiling Point | 173.6°C at 760 mmHg |
| Melting Point | Not available |
| Flash Point | 55.4°C |
| Vapor Pressure | 1.68 mmHg at 25°C |
| Index of Refraction | 1.479 |
| Dipole Moment | 1.68 D |
The compound has a relatively high boiling point typical of halogenated hydrocarbons, reflecting the strong intermolecular forces created by the four chlorine atoms . Its density is greater than water, which is characteristic of chlorinated organic compounds .
Structural Characteristics
The molecular structure of 1,1,1,3-tetrachlorobutane features three chlorine atoms at the C-1 position and one chlorine atom at the C-3 position. This arrangement creates an asymmetric distribution of electron density that contributes to its dipole moment of 1.68 D . The SMILES notation for the compound is CC(Cl)CC(Cl)(Cl)Cl, and its InChI key is VNCIRZZEHCGAQP-UHFFFAOYSA-N .
Synthesis Methods
Several synthetic routes have been reported for the preparation of 1,1,1,3-tetrachlorobutane. These methods typically involve chlorination of butane derivatives or addition reactions of chlorine to unsaturated compounds.
Chlorination of Butenes
One common approach to synthesizing 1,1,1,3-tetrachlorobutane involves the progressive chlorination of butene derivatives. Similar to the synthesis of other tetrachlorobutane isomers, this process typically employs chlorine gas with appropriate catalysts or initiators .
Nucleophilic Substitution Reactions
Research by Kooyman and Wagner (1958) demonstrated that 1,1,1,3-tetrachlorobutane can participate in reactions with nucleophilic reagents to form products with the general structure Cl₂C=CH-CHX-CH₃, where X can be various functional groups including hydroxyl, alkoxy, aryloxy, amino, or dialkylamino groups . This indicates potential synthetic utility in creating functionalized derivatives.
Chemical Reactivity
The reactivity profile of 1,1,1,3-tetrachlorobutane is largely determined by its chlorine substituents and their positions within the molecule.
Reactions with Nucleophiles
As mentioned previously, 1,1,1,3-tetrachlorobutane reacts with an excess of nucleophilic reagents to yield products with the structure Cl₂C=CH-CHX-CH₃. These reactions likely involve trichlorobutenes as intermediates, specifically a mixture of 1,1,3-trichlorobutene-1 and 1,1,1-trichlorobutene-2 when using a molecular proportion of alkali .
Dehydrochlorination Reactions
Like other polychlorinated butanes, 1,1,1,3-tetrachlorobutane can undergo dehydrochlorination reactions under basic conditions to form chlorinated butenes. The specific isomers formed depend on the reaction conditions and the orientation of the eliminating groups .
Comparison with Similar Compounds
It is instructive to compare 1,1,1,3-tetrachlorobutane with other tetrachlorobutane isomers and related chlorinated hydrocarbons to understand its distinctive characteristics.
Isomeric Tetrachlorobutanes
Table 2 compares selected properties of different tetrachlorobutane isomers:
| Compound | Molecular Formula | Distinctive Features |
|---|---|---|
| 1,1,1,3-tetrachlorobutane | C₄H₆Cl₄ | Three chlorines at C-1, one at C-3 |
| 1,2,3,4-tetrachlorobutane | C₄H₆Cl₄ | One chlorine at each carbon |
| 2,2,3,3-tetrachlorobutane | C₄H₆Cl₄ | Two chlorines each at C-2 and C-3 |
| 1,1,3,3-tetrachlorobutane | C₄H₆Cl₄ | Two chlorines each at C-1 and C-3 |
Each isomer exhibits different physical properties and reactivity patterns depending on the specific arrangement of chlorine atoms .
Reactivity Differences
The positional isomers of tetrachlorobutane show distinct differences in their chemical behavior. For example, 2,2,3,3-tetrachlorobutane undergoes dehydrochlorination to produce predominantly trans-2,3-dichloro-2-butene , while 1,1,1,3-tetrachlorobutane reacts with nucleophiles to form products with the structure Cl₂C=CH-CHX-CH₃ .
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